molecular formula C18H18ClN3O3S B14956337 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B14956337
M. Wt: 391.9 g/mol
InChI Key: RHAZXSQQERDOTA-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic indole-derived acetamide featuring a 6-chloroindole core linked via an acetamide bridge to a 4-sulfamoylphenethyl group. This compound’s structural uniqueness lies in the combination of a halogenated indole moiety and a sulfonamide-containing aromatic side chain, which may confer distinct physicochemical and pharmacological properties. The sulfamoyl group is a known pharmacophore in sulfonamide drugs, often contributing to enzyme inhibition via interactions with active sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Acylation: The chlorinated indole is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Sulfonamide Formation: The final step involves the reaction of the acylated indole with a sulfonamide derivative to introduce the sulfamoylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Key Biological Activity Evidence Source
Target: 2-(6-Chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide 6-Chloroindole + acetamide linker 4-Sulfamoylphenethyl N/A N/A Hypothesized enzyme inhibition
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide Bis-indole + acetamide linker 6-Chloroindole + 5-chloroindole-ethyl N/A N/A N/A
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l) Indole-acetamide 4-Chlorobenzoyl, 5-methoxy, 2-methyl + 4-nitro 190–191 14 Anticancer (Bcl-2/Mcl-1 dual inhibition)
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (1) Benzothiazole + acetamide linker 6-Ethoxybenzothiazole + 4-sulfamoylphenyl 144.2 59 N/A
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide (12) Quinoline + acetamide linker Quinoline-3-yl + 4-sulfamoylphenyl 144.1 59 N/A
2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Piperazine + acetamide linker 4-Benzylpiperazine + 4-sulfamoylphenyl N/A N/A N/A

Key Structural and Functional Insights

Indole Core Modifications: The target compound’s 6-chloroindole group contrasts with analogs bearing methoxy (e.g., 10l in ) or methyl substitutions. Chlorine atoms enhance lipophilicity and may improve membrane permeability, while methoxy/methyl groups could influence steric interactions with target proteins .

Sulfamoylphenyl vs. Other Aromatic Groups: The 4-sulfamoylphenethyl group in the target compound is structurally distinct from 4-nitrophenyl (10l, ) or 4-cyanobenzenesulfonamide (39, ).

Linker Variations :

  • Acetamide linkers (common in ) provide flexibility and hydrogen-bonding capacity. Piperazine () or benzothiazole () linkers introduce rigidity or aromaticity, which could modulate binding kinetics.

Synthesis and Purity :

  • Yields for indole-acetamides vary widely (6–59% in ), likely due to steric hindrance from substituents. The target compound’s synthesis would require optimization to address similar challenges.
  • Melting points (e.g., 144–190°C in ) suggest moderate thermal stability, consistent with aromatic/heterocyclic systems.

Biological Activity

The compound 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a hybrid molecule that integrates an indole structure with a sulfamoylphenyl group. This unique combination of functional groups positions it as a potential candidate for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The molecular formula for this compound is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 304.79 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Reagents : Common reagents include hydrogen peroxide and potassium permanganate for oxidation, while lithium aluminum hydride or sodium borohydride are used for reduction.
  • Solvents : Methanol or ethanol are often utilized, with hydrochloric acid as a catalyst at elevated temperatures to ensure complete conversion.

Biological Activity

Research indicates that compounds similar to This compound exhibit significant biological activities. Notably, the indole and sulfamoyl functionalities contribute to its potential antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that the compound has notable activity against various bacterial strains. For example, related sulfonamide compounds are known to inhibit carbonic anhydrase, an enzyme linked to numerous physiological processes and diseases. The binding affinity and inhibitory effects on specific biological targets have been evaluated, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis

Anticancer Properties

The compound's structural features suggest potential anticancer activity, particularly due to the presence of the indole moiety which is frequently associated with anticancer properties in medicinal chemistry. Research has indicated that indole derivatives can induce apoptosis in cancer cells through various pathways.

Case Studies

Several studies have focused on the biological activity of compounds structurally related to This compound :

  • Study on Antibacterial Activity : A recent study highlighted that derivatives with similar structures exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a bactericidal effect with MIC values lower than those of traditional antibiotics like ciprofloxacin .
  • Anticancer Screening : Another investigation assessed the cytotoxic effects of indole-based compounds on various cancer cell lines, revealing that certain derivatives could inhibit cell proliferation effectively, suggesting a promising avenue for further research into its anticancer properties.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous indole-acetamide derivatives are often prepared by reacting activated indole intermediates (e.g., chloro-substituted indoles) with acetamide-bearing side chains under reflux conditions. A typical method involves using acetic anhydride as an acylating agent and purified via recrystallization from ethanol or other solvents . Optimization may include adjusting reaction time, temperature, and catalysts to improve yield.

Q. How is the structural identity of this compound validated in academic research?

  • Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR confirm substituent positions and backbone structure. For example, indole protons typically resonate at δ 7.0–7.5 ppm, while sulfamoyl groups show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula by matching calculated and observed m/z values (e.g., [M+H]+^+ or [M+Na]+^+) .
  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions, such as hydrogen bonds between sulfamoyl groups and adjacent molecules .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Initial screens often focus on:

  • Anticancer Activity: MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values. Structural analogs with chloro and sulfamoyl groups have shown inhibitory effects on Bcl-2/Mcl-1 proteins, suggesting apoptosis induction .
  • Enzyme Inhibition: Testing against kinases or proteases using fluorescence-based assays. The sulfamoyl group may enhance binding to enzyme active sites .

Advanced Research Questions

Q. How do substituents (e.g., 6-chloroindole, sulfamoylphenyl) influence its binding affinity and selectivity?

  • Chloro Substituent: The 6-chloro group on the indole ring increases lipophilicity, potentially improving membrane permeability. In analogs, chloro substitution correlates with enhanced Bcl-2/Mcl-1 inhibition .
  • Sulfamoylphenyl Group: Acts as a hydrogen bond donor/acceptor, critical for target engagement. Crystallographic data show sulfamoyl groups forming interactions with residues in protein binding pockets (e.g., sulfonamide-oxygen interactions with lysine or arginine) .
  • SAR Strategy: Compare activity of derivatives with varying substituents (e.g., nitro, methoxy) to identify pharmacophoric elements .

Q. What crystallographic insights explain its conformational stability?

  • X-ray studies of related acetamides reveal:

  • Planar Indole-Core: The indole ring adopts a planar conformation, stabilized by π-π stacking in crystal lattices.
  • Intermolecular Interactions: Sulfamoyl groups participate in hydrogen bonds (e.g., N–H···O) with adjacent molecules, influencing solubility and stability .
  • Torsional Angles: Substituents like nitro groups may twist out of plane (e.g., O–N–C–C torsion angles ~160°), affecting packing efficiency .

Q. How can researchers address solubility and formulation challenges for in vivo studies?

  • Solubility Enhancement:

  • Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes.
  • Modify pH to exploit sulfamoyl’s ionization (pKa ~1.5–2.5 for sulfonamides) .
    • Stability Testing: Conduct accelerated degradation studies under varying temperatures and humidity. LC-MS monitors hydrolytic or oxidative byproducts .

Q. How to resolve contradictions in biological activity data across studies?

  • Data Triangulation:

  • Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
  • Control for batch-to-batch purity variations via HPLC (>95% purity recommended) .
    • Mechanistic Studies: Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .

Q. Methodological Notes

  • Synthesis Optimization: Replace toxic solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) without compromising yield .
  • Advanced Characterization: Pair DFT calculations with experimental NMR data to predict electronic environments of substituents .
  • Biological Replicates: Include ≥3 replicates in dose-response assays to account for variability in cell-based studies .

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C18H18ClN3O3S/c19-15-4-3-14-8-10-22(17(14)11-15)12-18(23)21-9-7-13-1-5-16(6-2-13)26(20,24)25/h1-6,8,10-11H,7,9,12H2,(H,21,23)(H2,20,24,25)

InChI Key

RHAZXSQQERDOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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